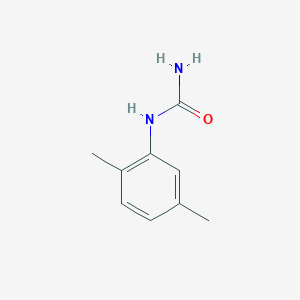

(2,5-二甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2,5-Dimethylphenyl)urea" is a derivative of urea where a phenyl ring with two methyl groups at the 2 and 5 positions is attached to the nitrogen atom of the urea group. Urea derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, shows that the 2,5-dimethoxyphenyl moiety is almost planar and forms a dihedral angle with the urea moiety . Similarly, N-(2,5-Dimethoxyphenyl)-N'-(4-hydroxyphenethyl)urea also exhibits a nearly planar 2,5-dimethoxyphenyl unit with a specific dihedral angle between the phenyl ring and the urea plane . These structural details suggest that "(2,5-Dimethylphenyl)urea" may also exhibit a planar aromatic ring with a defined orientation relative to the urea group.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "(2,5-Dimethylphenyl)urea." However, urea and its derivatives are known to participate in various chemical reactions, such as hydrogen bonding interactions, as seen in the formation of a three-dimensional network in the crystal structures of related compounds . Additionally, urea derivatives can bind anions through hydrogen bonds, as demonstrated by the anion coordination chemistry of protonated urea-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be quite remarkable, as evidenced by the high dielectric constant and reasonable electrical conductivity of a 1:2 inter-molecular compound of a related urea derivative due to excited-state intramolecular proton transfer . The crystal structure and hydrogen bonding interactions play a significant role in these properties. While the exact properties of "(2,5-Dimethylphenyl)urea" are not provided, it can be inferred that its physical and chemical properties would be influenced by its molecular structure and the nature of its interactions in the solid state.

科学研究应用

合成并转化为异恶唑

可以转化为脲衍生物的化合物5-(2,5-二甲苯基)-1,2-恶唑-3-腈已被用于磺酰胺和异恶唑片段的合成中。这种合成涉及称为库提乌斯重排的过程(Potkin, Petkevich, & Zalesskaya, 2009)。

抗癌特性

苄基脲衍生物,包括具有(2,5-二甲苯基)脲结构的衍生物,已因其抗癌特性而受到研究。定量构效关系 (QSAR) 研究已将结构特性与抗肿瘤活性相关联,从而导致这些化合物的合成和生物学评估以了解其抗癌作用(Lokwani et al., 2011)。

阴离子配位化学

质子化的基于脲的配体,包括 N-(2,5-二甲苯基)-N'-(3-吡啶基)脲,已用于阴离子配位化学。这些化合物与无机氧酸形成复合物,显示出涉及脲 NH 基团、羰基、质子化的吡啶基 NH+ 片段和水分子的大量氢键基序(Wu et al., 2007)。

皮肤渗透促进剂

脲类似物,包括与二甲苯基脲相关的类似物,已被评估为各种渗透剂的皮肤渗透促进剂。当从丙二醇递送时它们特别有效,增强了某些物质的渗透性(Williams & Barry, 1989)。

分子结构和计算研究

已经对分子,例如 2-[(2,4-二甲苯基)亚氨基甲基]-3,5-二甲氧基苯酚进行了研究,以使用密度泛函计算研究其分子结构、热力学性质和非线性光学性质(Tanak, 2012)。

分子对接和 NLO 性质

对像 2-((2-(4-(3-(2,5-二甲苯基)-3-甲基环丁基)噻唑-2-基)肼基)甲基)苯酚这样的分子的进一步计算研究探索了分子对接、非线性光学 (NLO) 性质和作为抗肿瘤剂的潜力(Karakurt et al., 2016)。

作用机制

Target of Action

Urea derivatives have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of (2,5-Dimethylphenyl)urea is currently unknown. Urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function

Biochemical Pathways

Urea and its derivatives are known to play roles in various biochemical pathways, including nitrogen metabolism

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound and its distribution within the body .

Result of Action

Urea derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of (2,5-Dimethylphenyl)urea . .

生化分析

Biochemical Properties

Urea derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties .

Cellular Effects

Urea derivatives have been shown to have antiproliferative effects against human cancer cells .

Molecular Mechanism

Urea and its derivatives are known to participate in various reactions such as the formation of oximes and hydrazones .

Temporal Effects in Laboratory Settings

The evaluation of effects which vary over time is essential in biochemical research .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of (2,5-Dimethylphenyl)urea in animal models. Studies on urea supplementation in cattle have shown that it can influence animal performance .

Metabolic Pathways

Urea is a key component of the urea cycle, a metabolic pathway that transforms nitrogen to urea for excretion from the body .

Transport and Distribution

Urea transporters play a crucial role in the transport and distribution of urea in cells .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

属性

IUPAC Name |

(2,5-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRWINLCMAOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)